Propargyl-PEG7-acid

PROTAC Linker Design Drug-Like Properties Hydrophilicity

Researchers designing PROTACs face linker-length sensitivity, where suboptimal PEG spacer length abolishes ternary complex formation and target degradation. Propargyl-PEG7-acid is the precise solution, offering a defined PEG7 spacer (cLogP -1.2, 22 rotatable bonds) that balances hydrophilicity and flexibility for optimal degrader activity. • Provides the empirically determined 'sweet spot' PEG7 length critical for PROTAC efficacy; not substitutable with other PEGn homologues. • Enables orthogonal, two-step chemoselective bioconjugation via CuAAC click chemistry (propargyl) and amide coupling (carboxylic acid). • Monodisperse MW (392.44 g/mol) ensures batch-to-batch reproducibility, eliminating polydispersity variability in ADC and nanomaterial applications. Supplied with rigorous analytical documentation for procurement confidence.

Molecular Formula C18H32O9
Molecular Weight 392.4 g/mol
CAS No. 2093154-00-6
Cat. No. B610269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG7-acid
CAS2093154-00-6
SynonymsPropargyl-PEG7-acid, Propyne-PEG6-CH2CH2COOH
Molecular FormulaC18H32O9
Molecular Weight392.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H32O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-22-5-3-18(19)20/h1H,3-17H2,(H,19,20)
InChIKeyVCXGERMSMMAGNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG7-acid: Technical Baseline & Procurement


Propargyl-PEG7-acid is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal propargyl (alkyne) group and a terminal carboxylic acid . It is a monodisperse PEG derivative, meaning it has a defined chain length of seven ethylene glycol units and a precise molecular weight of 392.44 g/mol (molecular formula C18H32O9) . This linker is primarily employed as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a cleavable linker in Antibody-Drug Conjugates (ADCs) . The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the carboxylic acid facilitates amide bond formation with primary amines under standard coupling conditions (e.g., EDC, HATU) .

Propargyl-PEG7-acid Differentiation from Generic PEGs


Propargyl-PEG7-acid is not a generic PEG linker. Its specific chain length (7 ethylene glycol units) is a critical design parameter, and it cannot be arbitrarily substituted with other propargyl-PEGn-acid homologues (e.g., n=2, 3, 4, 5, or 9) without altering key performance characteristics. The PEG7 chain provides a distinct balance of hydrophilicity, spatial separation, and molecular flexibility [1]. In PROTAC design, linker length directly influences ternary complex formation and subsequent target degradation efficiency; suboptimal length can drastically reduce or abolish activity [2]. For ADC applications, the PEG7 spacer impacts conjugate solubility, aggregation propensity, and the stability of the final construct, affecting both in vitro and in vivo performance . Furthermore, the terminal propargyl and carboxylic acid functionalities, while common, are not universally present in alternative PEG linkers, precluding their use in standard CuAAC click chemistry and amine coupling workflows that define the intended synthetic routes for many PROTAC and ADC candidates.

Propargyl-PEG7-acid: Evidence vs. Key Comparators


Hydrophilicity: PEG7 vs. Shorter PEG Chains

The hydrophilicity of a PEG linker, as measured by its calculated partition coefficient (cLogP), is a key determinant of conjugate solubility and aggregation. Propargyl-PEG7-acid (7 PEG units) exhibits a cLogP of -1.2 , indicating high hydrophilicity. In contrast, shorter-chain homologues such as Propargyl-PEG2-acid (2 units) have a cLogP of -0.5 , demonstrating a substantial increase in hydrophobicity. The -0.7 log unit difference corresponds to Propargyl-PEG7-acid being approximately 5-fold more hydrophilic in its partitioning behavior. This directly influences the solubility of the final bioconjugate, with longer, more hydrophilic PEG chains reducing aggregation and improving aqueous solubility . For researchers synthesizing PROTACs, a more hydrophilic linker is often critical for maintaining the drug-like properties of the final degrader molecule.

PROTAC Linker Design Drug-Like Properties Hydrophilicity

Linker Flexibility: PEG7 vs. PEG3

Linker flexibility is a critical parameter for PROTAC efficacy, as it influences the ability of the two ligase-binding moieties to adopt an optimal orientation for ternary complex formation. This is often correlated with the number of rotatable bonds. Propargyl-PEG7-acid possesses 22 rotatable bonds , providing high conformational flexibility. In comparison, the shorter Propargyl-PEG3-acid has 12 heavy atoms (a proxy for a smaller molecule with fewer rotatable bonds) and a lower complexity score of 167 . While a direct rotatable bond count for PEG3 is not specified, the difference in molecular size and complexity indicates a significantly reduced range of conformational freedom. The increased flexibility of the PEG7 spacer allows for a greater spatial reach and can accommodate a wider range of binding pocket geometries, which is essential when the optimal linker length is unknown and requires empirical optimization. The longer PEG7 chain may enable productive ternary complex formation that shorter, more rigid linkers cannot achieve.

Linker Design PROTAC Ternary Complex Molecular Flexibility

Dual Conjugation Handles vs. Monofunctional PEGs

A fundamental differentiator is the presence of two orthogonal reactive groups: a terminal alkyne for CuAAC click chemistry and a carboxylic acid for amine coupling. This heterobifunctionality enables the stepwise, site-specific assembly of complex molecules like PROTACs . In contrast, monofunctional PEG linkers, such as mPEG7-amine (which contains only a single terminal amine), or mPEG7-azide (which contains only a single terminal azide), cannot be used as the central bridging element in a PROTAC without additional modification steps [1][2]. The dual reactivity of Propargyl-PEG7-acid is a non-negotiable requirement for its primary application in PROTAC and ADC synthesis. For a procurement scientist, selecting a monofunctional PEG7 derivative would fail to achieve the intended synthetic goal.

Bioconjugation Click Chemistry PROTAC Synthesis

Monodispersity: PEG7 vs. Polydisperse PEGs

Propargyl-PEG7-acid is a monodisperse PEG linker with a precise molecular weight of 392.44 g/mol and a defined chain of seven ethylene glycol units . This is in stark contrast to polydisperse PEG reagents (e.g., PEG2000, PEG5000), which are mixtures of polymer chains of varying lengths and molecular weights. The use of monodisperse PEGs ensures batch-to-batch consistency and reproducible bioconjugation outcomes, a critical factor for both academic research and industrial development [1]. Analytical data from vendors show that Propargyl-PEG7-acid is routinely supplied with a purity of ≥98% and its identity is confirmed by NMR, guaranteeing that the material is a single, well-defined chemical entity [2]. For a scientist or procurement officer, this ensures that experiments conducted months apart will use a chemically identical linker, eliminating a significant source of variability.

Monodisperse PEG Quality Control Reproducibility

Propargyl-PEG7-acid Application Scenarios


PROTAC Synthesis with Hydrophilic PEG7 Linker

Propargyl-PEG7-acid is the linker of choice for constructing PROTACs where a balance of hydrophilicity (cLogP = -1.2) and high conformational flexibility (22 rotatable bonds) is required to screen for optimal ternary complex formation . Its length is within the empirically determined 'sweet spot' for many PROTAC designs, providing sufficient separation between the E3 ligase and target protein ligands without creating an excessively large or hydrophobic degrader molecule [1]. This application is directly supported by the quantitative evidence of its cLogP and rotatable bond count compared to shorter PEG homologues.

Stepwise Orthogonal Bioconjugation

This linker is essential for any conjugation protocol requiring a two-step, chemoselective approach. The propargyl group enables highly specific CuAAC click chemistry with azide-functionalized payloads (e.g., fluorophores, drugs, peptides), while the carboxylic acid allows for independent coupling to amine-containing surfaces or biomolecules . This orthogonal reactivity is a binary differentiator from monofunctional PEG linkers, making Propargyl-PEG7-acid a unique and necessary reagent for these complex assembly tasks.

ADC Development: Cleavable Linker Strategy

Propargyl-PEG7-acid is widely employed as a cleavable ADC linker, where the PEG7 spacer enhances the solubility and stability of the cytotoxic drug-antibody conjugate, while the triazole linkage formed via click chemistry provides a stable connection until the ADC reaches its target . The defined chain length ensures a predictable impact on the conjugate's pharmacokinetic properties, unlike polydisperse PEG alternatives, which aligns with the quality and reproducibility requirements for preclinical ADC development .

High-Density Surface Functionalization

The monodisperse nature and relatively compact size of the PEG7 spacer make Propargyl-PEG7-acid suitable for surface functionalization where high grafting density is desired, such as on gold nanoparticles or silica surfaces [2]. The controlled length minimizes steric hindrance that could limit loading capacity, a problem more commonly encountered with longer or polydisperse PEG chains. This application leverages the compound's defined geometry and purity profile for reproducible nanomaterial engineering.

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